molecular formula C10H15N3O2 B2478331 4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide CAS No. 1250108-81-6

4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide

Cat. No.: B2478331
CAS No.: 1250108-81-6
M. Wt: 209.249
InChI Key: UEKKVQGRAKIPAE-UHFFFAOYSA-N
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Description

4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide is a chemical compound with a complex structure that includes an amino group, a methoxyethyl group, and a methylpyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

    Amidation: The carboxylic acid group is converted to an amide using a suitable amine, such as N-methylamine.

    Methoxyethylation: The amide is then reacted with 2-methoxyethyl chloride in the presence of a base to introduce the methoxyethyl group.

    Amination: Finally, the compound is treated with ammonia or an amine to introduce the amino group at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2-methoxyethyl)benzamide
  • 4-amino-N-(2-methoxyethyl)-3-methylbenzamide
  • 4-amino-N-(2-methoxyethyl)-N-methylbenzamide

Uniqueness

4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups and the pyridine ring structure

Properties

IUPAC Name

4-amino-N-(2-methoxyethyl)-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(5-6-15-2)10(14)9-7-8(11)3-4-12-9/h3-4,7H,5-6H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKKVQGRAKIPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=O)C1=NC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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